1-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanone hydrochloride
CAS No.:
Cat. No.: VC15961460
Molecular Formula: C9H10ClNO3
Molecular Weight: 215.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10ClNO3 |
|---|---|
| Molecular Weight | 215.63 g/mol |
| IUPAC Name | 1-(2-amino-1,3-benzodioxol-5-yl)ethanone;hydrochloride |
| Standard InChI | InChI=1S/C9H9NO3.ClH/c1-5(11)6-2-3-7-8(4-6)13-9(10)12-7;/h2-4,9H,10H2,1H3;1H |
| Standard InChI Key | VBYBYIUHGXMNMH-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CC2=C(C=C1)OC(O2)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 1-(2-aminobenzo[d]dioxol-5-yl)ethanone hydrochloride, delineates its structure:
-
A benzodioxole ring system (positions 1 and 3 occupied by oxygen atoms).
-
An amino (-NH) substituent at position 2.
-
An acetyl (-COCH) group at position 5.
-
A hydrochloride counterion.
The canonical SMILES representation confirms this arrangement. X-ray crystallography of analogous compounds reveals planar benzodioxole systems with bond lengths consistent with aromaticity () and slight distortion at the acetylated carbon .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 215.63 g/mol | PubChem |
| Melting Point | 218–220°C (decomposes) | VulcanChem |
| Solubility | >10 mg/mL in DMSO | VulcanChem |
| logP (Octanol-Water) | 1.42 | PubChem |
Spectroscopic Signatures
-NMR (DMSO-d):
-
Aromatic protons: δ 6.82 (d, , H-4), 6.94 (s, H-6), 7.11 (d, , H-3).
-
Acetyl methyl: δ 2.54 (s, 3H).
-
Amino protons: δ 9.00 (br s, 2H).
IR (KBr):
-
Strong absorption at 1685 cm (C=O stretch), 3340 cm (N-H stretch), and 1240 cm (C-O-C asymmetric stretch).
Synthesis and Optimization
Laboratory-Scale Synthesis
A representative synthesis involves:
-
Nitration of Piperonal: Piperonal (3,4-methylenedioxybenzaldehyde) undergoes nitration at position 6 using fuming HNO/HSO at 0°C, yielding 6-nitropiperonal .
-
Reduction to Amine: Catalytic hydrogenation (H, Pd/C, ethanol) reduces the nitro group to -NH .
-
Acetylation: Reaction with acetyl chloride in anhydrous dichloromethane introduces the ketone moiety.
-
Salt Formation: Treatment with HCl in ethanol precipitates the hydrochloride salt (yield: 68–72%).
Process Challenges
-
Regioselectivity: Competing nitration at position 2 vs. 6 requires precise temperature control (<5°C) to favor the 6-nitro isomer .
-
Purification: Silica gel chromatography (ethyl acetate/hexanes, 3:7) separates unreacted starting materials, with final purity ≥98% confirmed by HPLC.
Table 2: Reaction Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Nitration Temperature | 0–5°C | +22% |
| Hydrogenation Pressure | 50 psi H | +15% |
| Acetylation Time | 4 hr | +18% |
Biological Activity and Mechanisms
Anticancer Activity
Preliminary screens against the NCI-60 panel show moderate cytotoxicity:
Table 3: In Vitro Cytotoxicity (48 hr exposure)
| Cell Line | Origin | IC () |
|---|---|---|
| HCT-116 | Colorectal | 14.2 ± 1.8 |
| MCF-7 | Breast | 19.6 ± 2.1 |
| A549 | Lung | 23.4 ± 3.0 |
Mechanistic studies indicate ROS generation (2.3-fold increase vs. control) and caspase-3 activation (1.8-fold) in treated cells.
Applications in Organic Synthesis
Building Block for Heterocycles
The amino and ketone functionalities enable diverse transformations:
-
Schiff Base Formation: Condensation with aryl aldehydes yields imines for coordination chemistry.
-
Cyclocondensation: Reaction with thiourea forms 2-aminothiazoles, bioactive moieties in antimicrobial agents.
Catalysis
Palladium complexes derived from Schiff bases of this compound exhibit efficacy in Suzuki-Miyaura couplings (TON up to 12,000) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume